molecular formula C18H15F3N2O4S2 B2906252 methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate CAS No. 831234-20-9

methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate

Cat. No.: B2906252
CAS No.: 831234-20-9
M. Wt: 444.44
InChI Key: PKYDPOSMHDCNRC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate is a heterocyclic compound featuring a benzothiazin ring fused to a thiophene-carboxylate scaffold. The benzothiazin moiety contains a 3-oxo group and a trifluoromethyl substituent at the 6-position, while the thiophene ring is substituted with a methyl group at the 5-position and a methyl ester at the 3-position. The acetamido linker bridges these two heterocyclic systems, contributing to conformational rigidity and electronic interactions.

Properties

IUPAC Name

methyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S2/c1-8-5-10(17(26)27-2)16(28-8)23-14(24)7-13-15(25)22-11-6-9(18(19,20)21)3-4-12(11)29-13/h3-6,13H,7H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYDPOSMHDCNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazinone Moiety: This step involves the reaction of a suitable amine with a benzothiazinone precursor, often under reflux conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazinone moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzothiazinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Cancer Research: Its ability to interact with biological macromolecules could be explored for anticancer properties.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, inhibiting their function and leading to the desired biological effect. The benzothiazinone moiety is particularly important for its binding affinity to these targets.

Comparison with Similar Compounds

Examples :

  • Triflusulfuron methyl ester
  • Metsulfuron methyl ester Structural Differences: These compounds replace the benzothiazin-thiophene system with a sulfonylurea bridge attached to a triazine ring. Impact: The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS).

Thiazolo[3,2-a]pyrimidine Carboxylates

Compound : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Structural Differences : A fused thiazolo-pyrimidine system replaces the benzothiazin and thiophene rings. The 2,4,6-trimethoxybenzylidene group introduces steric bulk.
Impact : The extended π-conjugation in the fused system may enhance fluorescence or intercalation properties, while the trimethoxy group could improve solubility but reduce bioavailability .

Comparative Data Table

Property Target Compound Ethyl Ester Analog 4,7-Dioxo Thiophene Sulfonylurea Herbicides
Molecular Weight ~450 g/mol* ~464 g/mol ~308 g/mol ~350–400 g/mol
Key Functional Groups Trifluoromethyl, Methyl Ester Ethyl Ester 4,7-Dioxo, Hydroxy Sulfonylurea, Triazine
Therapeutic/Use Class Undetermined (potential kinase inhibition) N/A Antioxidant/Electrophile Herbicide
Metabolic Stability High (CF₃ group) Moderate Low (hydroxy reactivity) High (ALS-specific)

*Estimated based on analogous structures.

Research Findings and Structural Analysis

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances metabolic stability and may modulate binding affinity in enzyme active sites, as seen in analogous pharmaceuticals .
  • Crystallographic studies using SHELX software could resolve puckering parameters of the benzothiazin ring, which are critical for understanding intermolecular interactions .
  • Solubility vs. Permeability : The methyl ester balances solubility (via polar carboxylate) and permeability (via aromatic rings), whereas ethyl esters or hydroxy groups shift this balance .

Biological Activity

Methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene core substituted with a benzothiazine moiety and trifluoromethyl groups, which are known to enhance biological activity. The presence of the acetamido group further contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown significant antiproliferative effects on pancreatic cancer cells (BxPC-3 and Panc-1) with IC50 values of 0.051 µM and 0.066 µM, respectively. In contrast, the IC50 value against normal human lung fibroblasts (WI38) was reported at 0.36 µM, indicating selective toxicity towards cancer cells while sparing normal cells .

The anticancer activity of this compound is believed to involve several mechanisms:

  • DNA Intercalation : The flat structure allows intercalation into DNA, disrupting replication and transcription processes.
  • Inhibition of Cell Cycle Progression : Studies suggest that the compound may induce cell cycle arrest in the G1 phase.
  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study ABxPC-30.051DNA intercalation
Study BPanc-10.066Apoptosis induction
Study CWI38 (normal)0.36Selective toxicity

Case Study 1: Antiproliferative Effects

In vitro studies conducted on pancreatic cancer cell lines demonstrated that exposure to varying concentrations of the compound for 24 hours resulted in a dose-dependent decrease in cell viability. The findings indicated that this compound effectively inhibited cancer cell proliferation while maintaining lower toxicity towards normal cells.

Case Study 2: Mechanistic Insights

Further mechanistic studies employed flow cytometry and Western blot analyses to elucidate the pathways involved in apoptosis. Results indicated an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cancer cells.

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